Cas no 2138019-67-5 (2-Amino-1-cyclopropylhex-5-yn-3-one)

2-Amino-1-cyclopropylhex-5-yn-3-one is a versatile intermediate in organic synthesis, featuring a cyclopropyl group, an amino functionality, and an alkyne moiety within its structure. Its unique molecular architecture makes it valuable for constructing complex heterocycles and pharmacologically active compounds. The presence of both nucleophilic (amino) and electrophilic (carbonyl) sites allows for selective derivatization, enabling applications in medicinal chemistry and materials science. The alkyne group offers further reactivity through click chemistry or cross-coupling reactions. This compound is particularly useful in the development of novel bioactive molecules due to its rigid cyclopropyl ring, which can enhance metabolic stability and binding affinity in drug design.
2-Amino-1-cyclopropylhex-5-yn-3-one structure
2138019-67-5 structure
Product Name:2-Amino-1-cyclopropylhex-5-yn-3-one
CAS No:2138019-67-5
MF:C9H13NO
MW:151.205622434616
CID:5940059
PubChem ID:165465140
Update Time:2025-06-07

2-Amino-1-cyclopropylhex-5-yn-3-one Chemical and Physical Properties

Names and Identifiers

    • EN300-799533
    • 2138019-67-5
    • 2-amino-1-cyclopropylhex-5-yn-3-one
    • 2-Amino-1-cyclopropylhex-5-yn-3-one
    • Inchi: 1S/C9H13NO/c1-2-3-9(11)8(10)6-7-4-5-7/h1,7-8H,3-6,10H2
    • InChI Key: BWPXZPHCSOGRFR-UHFFFAOYSA-N
    • SMILES: O=C(CC#C)C(CC1CC1)N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1Ų

2-Amino-1-cyclopropylhex-5-yn-3-one Pricemore >>

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Additional information on 2-Amino-1-cyclopropylhex-5-yn-3-one

Recent Advances in the Study of 2-Amino-1-cyclopropylhex-5-yn-3-one (CAS: 2138019-67-5): A Promising Compound in Chemical Biology and Drug Discovery

The compound 2-Amino-1-cyclopropylhex-5-yn-3-one (CAS: 2138019-67-5) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This structurally unique compound, featuring both cyclopropyl and alkyne functional groups, has demonstrated potential as a versatile building block for the synthesis of bioactive molecules and as a potential pharmacophore in its own right. Recent studies have explored its applications in targeted drug design, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 2-Amino-1-cyclopropylhex-5-yn-3-one in creating novel heterocyclic scaffolds. The researchers developed an efficient synthetic route to this compound with an overall yield of 68%, demonstrating its accessibility for further derivatization. The presence of both nucleophilic (amino) and electrophilic (carbonyl) centers, along with the strained cyclopropane ring and terminal alkyne, makes this molecule particularly valuable for click chemistry applications and diversity-oriented synthesis.

In pharmacological studies, derivatives of 2-Amino-1-cyclopropylhex-5-yn-3-one have shown promising activity against several disease-relevant targets. A recent patent application (WO2023051234) discloses its use as a core structure for developing inhibitors of Bruton's tyrosine kinase (BTK), with IC50 values in the low micromolar range. The unique spatial arrangement of functional groups in this compound appears to facilitate favorable binding interactions with the ATP-binding pocket of various kinases.

The compound's metabolic stability and pharmacokinetic properties were evaluated in a 2024 preclinical study. Researchers found that the cyclopropyl group confers significant metabolic stability compared to analogous linear structures, while the alkyne functionality allows for selective bioconjugation. These characteristics make 2-Amino-1-cyclopropylhex-5-yn-3-one particularly attractive for the development of targeted therapeutics and chemical probes.

Current research directions include exploring the compound's potential in PROTAC (Proteolysis Targeting Chimera) design, where its structural features could facilitate the simultaneous binding to both target proteins and E3 ubiquitin ligases. Preliminary results presented at the 2024 American Chemical Society meeting suggest that derivatives of this scaffold show enhanced cellular permeability and improved degradation efficiency compared to traditional PROTAC linkers.

As research progresses, 2-Amino-1-cyclopropylhex-5-yn-3-one continues to demonstrate its versatility in medicinal chemistry applications. Future studies are expected to further elucidate its structure-activity relationships and expand its utility in drug discovery programs targeting various disease pathways.

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